molecular formula C20H13BrN2S B2677340 (2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile CAS No. 476675-26-0

(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Cat. No. B2677340
CAS RN: 476675-26-0
M. Wt: 393.3
InChI Key: BROBGCNORUDJJT-KCTVJHQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a chemical compound that has shown promising results in scientific research. This compound is also known as BPTN and has been studied for its potential use in various fields, including medicine and agriculture.

Mechanism of Action

The mechanism of action of BPTN involves the inhibition of various enzymes and proteins. In cancer cells, BPTN inhibits the activity of various enzymes involved in cell growth and division, leading to the induction of apoptosis. In bacteria and fungi, BPTN inhibits the activity of enzymes involved in cell wall synthesis and protein synthesis, leading to cell death. In plants, BPTN inhibits the activity of enzymes involved in photosynthesis, leading to the inhibition of plant growth.
Biochemical and Physiological Effects:
BPTN has been shown to have various biochemical and physiological effects. In cancer cells, BPTN induces apoptosis and inhibits angiogenesis. In bacteria and fungi, BPTN inhibits cell wall synthesis and protein synthesis, leading to cell death. In plants, BPTN inhibits photosynthesis, leading to the inhibition of plant growth.

Advantages and Limitations for Lab Experiments

The advantages of using BPTN in lab experiments include its high potency, low toxicity, and broad-spectrum activity. However, the limitations of using BPTN in lab experiments include its high cost, limited availability, and potential environmental hazards.

Future Directions

There are several future directions for the study of BPTN. In medicine, further studies are needed to determine the efficacy of BPTN as an anticancer agent in vivo. In agriculture, further studies are needed to determine the potential use of BPTN as a herbicide and insecticide in field conditions. Additionally, further studies are needed to determine the potential environmental hazards of using BPTN in agriculture.

Synthesis Methods

The synthesis of BPTN involves the reaction between 3-bromobenzaldehyde, thiourea, and malononitrile in the presence of a base. The reaction proceeds through a multistep process, which results in the formation of BPTN. The purity of the synthesized compound can be determined using various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

BPTN has been extensively studied for its potential use in various fields, including medicine and agriculture. In medicine, BPTN has shown promising results as an anticancer agent. Studies have shown that BPTN inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPTN has also been shown to have antimicrobial properties and can be used as an antibacterial and antifungal agent.
In agriculture, BPTN has been studied for its potential use as a herbicide. Studies have shown that BPTN inhibits the growth of weeds by inhibiting photosynthesis. BPTN has also been shown to have insecticidal properties and can be used as an insecticide.

properties

IUPAC Name

(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2S/c21-18-11-5-9-16(12-18)19-14-24-20(23-19)17(13-22)10-4-8-15-6-2-1-3-7-15/h1-12,14H/b8-4+,17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROBGCNORUDJJT-KCTVJHQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z,4E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.